5-Chlorothiophene-2-sulfonyl chloride
Overview
Description
5-Chlorothiophene-2-sulfonyl chloride is an important chemical compound used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It is known for its role as an intermediate in the preparation of various biologically active molecules, including Notch-1-sparing γ-secretase inhibitors for the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
5-Chlorothiophene-2-sulfonyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is primarily used in the preparation of Notch-1-sparing γ-secretase inhibitors for the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets through a process of Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide . This interaction results in the formation of Notch-1-sparing γ-secretase inhibitors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of Notch-1-sparing γ-secretase inhibitors . These inhibitors play a crucial role in the treatment of Alzheimer’s disease by modulating the activity of γ-secretase, an enzyme that plays a key role in the development of Alzheimer’s disease .
Result of Action
The primary result of the action of this compound is the production of Notch-1-sparing γ-secretase inhibitors . These inhibitors can potentially slow the progression of Alzheimer’s disease by modulating the activity of γ-secretase .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is moisture sensitive , and its reactivity with water can lead to the liberation of toxic gases . Therefore, it is typically stored in a well-ventilated place at a temperature of 2-8°C to maintain its stability .
Preparation Methods
5-Chlorothiophene-2-sulfonyl chloride can be synthesized from 2-chlorothiophene by reacting it with chlorosulfonic acid in the presence of phosphorus pentachloride . The reaction conditions typically involve maintaining a controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-Chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under
Properties
IUPAC Name |
5-chlorothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORSTNOXGOXWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370041 | |
Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-74-7 | |
Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2766-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiophenesulfonyl chloride, 5-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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